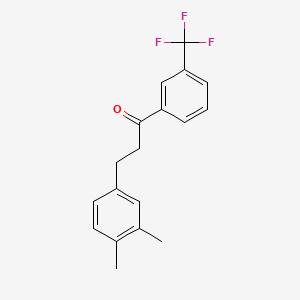

3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone

描述

3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone is an aromatic ketone featuring a 3,4-dimethylphenyl group attached to a propiophenone backbone with a trifluoromethyl (-CF₃) substituent at the 3'-position. This compound’s structural uniqueness arises from the synergistic electronic effects of the electron-donating dimethylphenyl group and the electron-withdrawing trifluoromethyl group.

The compound’s crystallographic properties, if studied, would likely be determined using programs like SHELXL (part of the SHELX system), which is widely employed for small-molecule refinement due to its precision in handling high-resolution data . Visualization tools such as ORTEP-3 could further aid in analyzing its molecular conformation and packing behavior .

属性

IUPAC Name |

3-(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-6-7-14(10-13(12)2)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONALJYLLGMZMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644855 | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-63-0 | |

| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with a trifluoromethylpropiophenone precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(3,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

化学反应分析

Types of Reactions

3-(3,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

3-(3,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and specialty chemicals.

作用机制

The mechanism of action of 3-(3,4-Dimethylphenyl)-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its binding affinity to target sites. The exact pathways and molecular interactions depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The trifluoromethyl group in 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone distinguishes it from analogs with alternative substituents. For example:

- Patent Compound 45 (): 2-(3,4-Dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one shares the 3,4-dimethylphenyl moiety but incorporates a piperazine ring and a pyridopyrimidinone core. The piperazine group enhances hydrogen-bonding capacity and aqueous solubility compared to the trifluoromethyl-propiophenone structure .

- Compound with Dimethylamino Substituent (): 2-[4-(Dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyridopyrimidin-4-one replaces the dimethylphenyl group with a dimethylamino (-N(CH₃)₂) group, which is strongly electron-donating.

Table 1: Key Structural and Hypothetical Property Comparisons

Crystallographic and Conformational Insights

If crystallographic data were obtained using SHELX programs , comparisons of bond lengths and angles between the trifluoromethyl-propiophenone and its analogs could reveal steric or electronic influences. For instance, the -CF₃ group may introduce torsional strain in the propiophenone backbone, affecting molecular packing compared to planar heterocycles like pyridopyrimidinones .

Research Findings and Trends

- Synthetic Accessibility: The propiophenone backbone is synthetically straightforward compared to polycyclic systems like pyridopyrimidinones, which require multi-step heterocyclic synthesis .

- Biological Activity: While the patent compounds () focus on heterocyclic cores for kinase inhibition, the target compound’s propiophenone structure may align with protease or receptor-targeting applications due to ketone-mediated interactions.

- Thermal Stability: Trifluoromethyl groups generally increase thermal stability, suggesting advantages in high-temperature material applications over methyl or amino-substituted analogs .

生物活性

3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a dimethylphenyl moiety, which may influence its biological activity through various mechanisms. The presence of these functional groups enhances lipophilicity and reactivity, potentially affecting interactions with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds with structural analogs. For instance, compounds containing chlorinated and fluorinated aromatic rings have demonstrated significant activity against resistant strains of bacteria.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone | TBD | TBD |

| 3h (similar structure) | 16 | Methicillin-resistant S. aureus |

| 7 (analog) | 1 | S. aureus |

These results indicate that modifications in the aromatic system can lead to enhanced antimicrobial efficacy. The exact MIC values for 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone remain to be determined but are expected to be promising based on structural similarities.

Anticancer Activity

The anticancer potential of the compound has been explored in various studies focusing on cell viability assays against different cancer cell lines.

| Cell Line | Compound Concentration (µM) | Viability (%) |

|---|---|---|

| Caco-2 | TBD | TBD |

| A549 | TBD | TBD |

Preliminary findings suggest that derivatives with similar structures exhibit significant cytotoxicity against cancer cells, indicating that 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone may also possess anticancer properties.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented, showcasing their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | Inhibition (%) at 10 µM |

|---|---|

| 4 (analog) | 76 (TNF-α) |

| 16 (analog) | 93 (IL-6) |

These results imply that the trifluoromethyl and dimethyl groups may contribute to the modulation of inflammatory responses.

The mechanism by which 3-(3,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone exerts its biological effects likely involves interaction with specific molecular targets. These may include:

- Enzyme Inhibition : Binding to enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with cellular receptors to influence signaling pathways.

- Membrane Penetration : Enhanced lipophilicity allowing better access to cellular targets.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that compounds with similar structures exhibited potent activity against multidrug-resistant bacteria. The presence of electron-withdrawing groups like trifluoromethyl significantly improved their interaction with bacterial membranes.

- Cytotoxicity in Cancer Cells : Research indicated that analogs demonstrated varying degrees of cytotoxicity across different cancer lines, suggesting a need for further exploration into the structure-activity relationship.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。